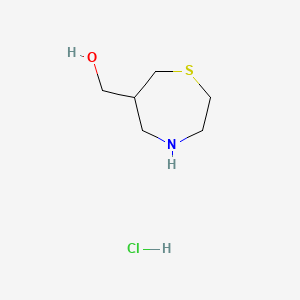

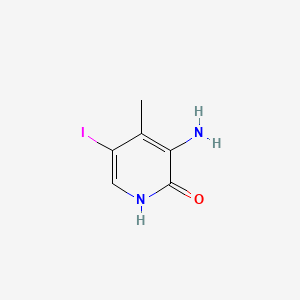

![molecular formula C8H13Br B6609713 2-(2-bromoethyl)bicyclo[3.1.0]hexane, Mixture of diastereomers CAS No. 2286949-45-7](/img/structure/B6609713.png)

2-(2-bromoethyl)bicyclo[3.1.0]hexane, Mixture of diastereomers

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of bicyclo[3.1.0]hexanes can be achieved via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .

Molecular Structure Analysis

The molecular structure of “2-(2-bromoethyl)bicyclo[3.1.0]hexane” involves a bicyclic framework, which is a prevalent scaffold in natural products and synthetic bioactive compounds . The high ring strain of these bicyclic scaffolds makes them valuable synthetic intermediates .

Chemical Reactions Analysis

Bicyclo[2.2.0]hexene derivatives, which are similar to the compound , have been used as a proaromatic platform for group transfer and chemical sensing . They can be oxidatively activated under mild conditions . New alkyl transfer reactions using these derivatives as a radical donor have been developed to showcase the utility of their proaromaticity .

Mécanisme D'action

The mechanism of action for these types of compounds often involves their inherent high-energy nature, which is often employed to drive reactions forward in an irreversible manner . For instance, cyclohexadienes, a proaromatic form of benzene, have been extensively explored as HX (X = H, CR3, SiR3, GeR3, NR2, Br, I, CN) surrogates for group transfer reactions .

Orientations Futures

The potential of similar compounds, such as bicyclo[2.2.0]hexene derivatives, has been demonstrated as a versatile platform for the development of new reagents and functional materials . Their proaromaticity has been leveraged for new alkyl transfer reactions . Moreover, the redox-triggered valence isomerization of a quinoline-derived derivative led to colorimetric and fluorescent responses toward vapors of electrophilic reagents in solution and solid phase, respectively . This suggests potential future directions in the development of sensing applications.

Propriétés

IUPAC Name |

2-(2-bromoethyl)bicyclo[3.1.0]hexane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13Br/c9-4-3-6-1-2-7-5-8(6)7/h6-8H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHYXGPDSGCRLHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2C1C2)CCBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Br |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.09 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

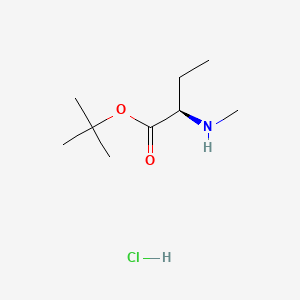

![tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yloxy)ethyl]carbamate](/img/structure/B6609652.png)

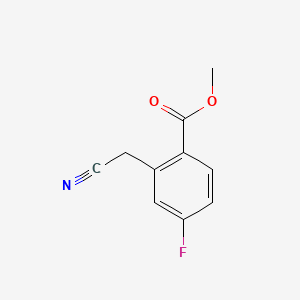

![1-[(tert-butoxy)carbonyl]-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-diazepane-6-carboxylic acid](/img/structure/B6609654.png)

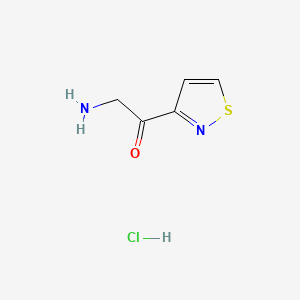

![7-bromo-2-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B6609659.png)

![6-cyclohexyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6609665.png)

![tert-butyl 3-{bicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate](/img/structure/B6609670.png)

![2-bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B6609681.png)